

Introduction: Understanding trans-2-Octen-1-yl Acetate

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Compound of Interest

Compound Name: *trans-2-Octen-1-yl acetate*

Cat. No.: *B1605360*

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trans-2-Octen-1-yl acetate (CAS No: 3913-80-2) is an ester of significant interest in the flavor, fragrance, and pharmaceutical industries.[1] Characterized by its fresh, green, and fruity aroma reminiscent of pear and melon, this C10 ester plays a crucial role in the formulation of a wide array of consumer and therapeutic products.[1][2] Its molecular structure, featuring a ten-carbon backbone with a trans-configured double bond and an acetate functional group, dictates its physicochemical properties.

A comprehensive understanding of the solubility and stability of **trans-2-Octen-1-yl acetate** is paramount for research, development, and quality control. These parameters directly influence its performance, shelf-life, and sensory integrity within a final formulation. This guide provides a detailed examination of these core characteristics, offering field-proven insights and methodologies for scientists and developers.

Part 1: The Solubility Profile

The solubility of an active or functional ingredient is a critical first step in formulation development, dictating the choice of solvent systems and the physical form of the final product (e.g., solution, emulsion, or suspension).[3]

Theoretical Framework: A Structural Perspective

The solubility of **trans-2-Octen-1-yl acetate** is a direct consequence of its molecular architecture. It possesses a polar ester head (-O-C=O) and a long, nonpolar ten-carbon tail (C10H17-).

- **Polarity and Lipophilicity:** The long alkyl chain renders the molecule predominantly lipophilic (fat-loving) and hydrophobic (water-fearing). This is quantitatively expressed by its estimated LogP (octanol-water partition coefficient) of approximately 3.6 to 3.8, indicating a strong preference for nonpolar environments over aqueous ones.^{[4][5]}
- **"Like Dissolves Like":** The governing principle of solubility dictates that substances dissolve best in solvents of similar polarity. Therefore, **trans-2-Octen-1-yl acetate** is expected to exhibit poor solubility in highly polar solvents like water and high solubility in nonpolar organic solvents and lipids.

Quantitative Solubility Data

The solubility of **trans-2-Octen-1-yl acetate** has been characterized in various solvents. The data underscores its hydrophobic nature.

Solvent System	Solubility Description	Quantitative Data (if available)	Reference(s)
Water	Insoluble	52.1 mg/L @ 25 °C (estimated)	^{[1][2][5][6]}
Ethanol	Soluble	Miscible	^{[2][7]}
Fats / Fixed Oils	Soluble	Miscible	^{[6][8]}
Other Organic Solvents	Soluble	Miscible in most organic solvents	^[8]

Experimental Protocol: Determination of Solubility

A robust and reproducible method is essential for determining solubility in novel solvent systems or complex formulations. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

Objective: To determine the saturation solubility of **trans-2-Octen-1-yl acetate** in a selected solvent at a controlled temperature.

Materials:

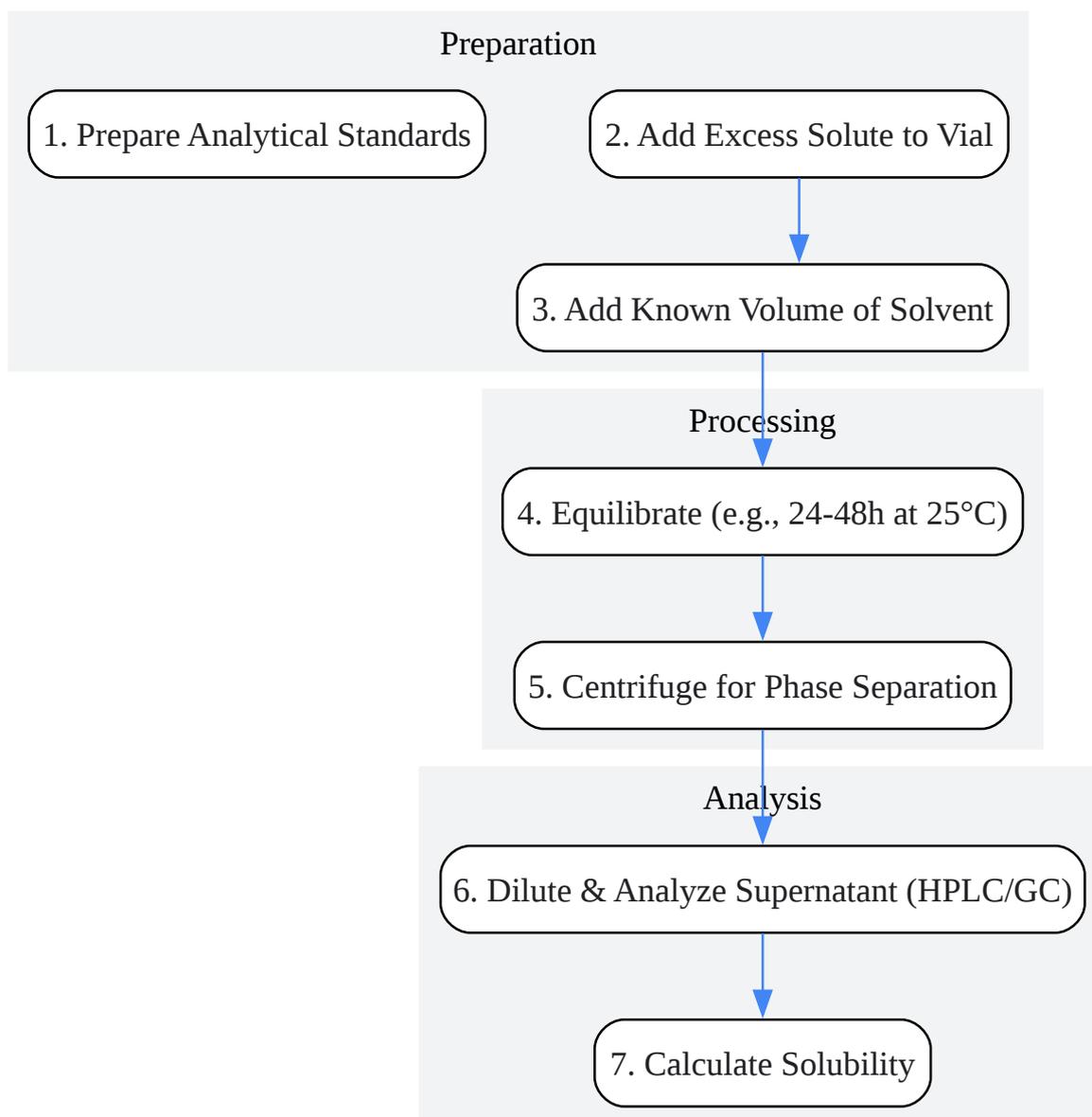
- **trans-2-Octen-1-yl acetate** (high purity)
- Selected solvent(s) (analytical grade)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or water bath
- Centrifuge
- HPLC or GC system with a suitable detector
- Volumetric flasks and pipettes

Methodology:

- **Preparation of Stock Standards:** Prepare a series of calibrated standard solutions of **trans-2-Octen-1-yl acetate** in a solvent in which it is freely soluble (e.g., ethanol) for analytical quantification.
- **Sample Preparation:** Add an excess amount of **trans-2-Octen-1-yl acetate** to a series of vials. The excess is critical to ensure that saturation is reached.
- **Solvent Addition:** Accurately add a known volume or mass of the test solvent to each vial.
- **Equilibration:** Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This step is self-validating; extending the time should not result in a higher measured solubility.
- **Phase Separation:** After equilibration, allow the vials to stand at the same temperature to let undissolved material settle. Centrifuge the vials at high speed to ensure complete separation of the solid/excess liquid phase from the saturated solution.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the

calibrated range of the analytical method (HPLC or GC).

- Quantification: Analyze the diluted sample using the calibrated HPLC or GC method to determine the concentration of dissolved **trans-2-Octen-1-yl acetate**.
- Calculation: Calculate the solubility in units such as mg/mL or g/100g based on the measured concentration and the dilution factor.



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Caption: Workflow for Solubility Determination.

Part 2: The Stability Profile

The stability of a fragrance or flavor molecule is its ability to resist chemical change over time and under various environmental conditions.[9] Degradation can lead to loss of potency, altered sensory characteristics, and the formation of undesirable byproducts.

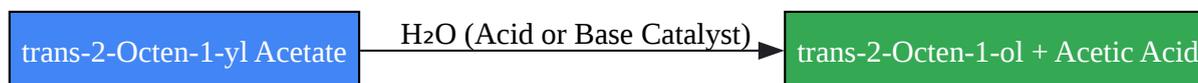
Key Factors Influencing Stability

Several factors can compromise the integrity of **trans-2-Octen-1-yl acetate**:

- Hydrolysis: As an ester, it is susceptible to hydrolysis, particularly in the presence of water and catalyzed by acids or bases.
- Oxidation: The carbon-carbon double bond is a potential site for oxidation by atmospheric oxygen or other oxidizing agents.[10]
- Thermal Stress: High temperatures can accelerate degradation reactions.[9]
- Photodegradation: Exposure to UV light can provide the energy to initiate degradative chemical reactions.[9]

Mechanisms of Degradation

1. Hydrolytic Degradation: Ester hydrolysis is a primary degradation pathway in aqueous or hydro-alcoholic formulations. The reaction cleaves the ester bond to yield trans-2-octen-1-ol and acetic acid. This process can be significantly accelerated at pH values outside the neutral range (pH < 4 or pH > 8). The consequence is a shift in aroma from the fruity note of the parent ester to the fatty, green notes of the resulting alcohol, altering the intended sensory profile.



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Caption: Primary Hydrolysis Pathway.

2. Oxidative Degradation: The unsaturated nature of **trans-2-Octen-1-yl acetate** makes it susceptible to atmospheric oxidation. Predictive models indicate a rapid reaction with atmospheric hydroxyl radicals and ozone, with calculated half-lives of only a few hours under atmospheric conditions.[11] In a formulated product, this can manifest as a slower process leading to the formation of various oxidation products, including aldehydes, ketones, or epoxides, which can introduce off-notes. The use of antioxidants (e.g., tocopherol, BHT) and oxygen-impermeable packaging can mitigate this degradation.

3. Thermal and Photodegradation: The flash point of **trans-2-Octen-1-yl acetate** is approximately 85 °C (185 °F), which serves as a practical upper limit for handling and short-term processing to avoid rapid degradation or safety hazards.[1] Long-term storage at elevated temperatures will accelerate both hydrolysis and oxidation.[9] Similarly, exposure to UV light can promote the formation of free radicals, initiating chain reactions that degrade the molecule.[9] Therefore, protection from heat and light is a critical aspect of ensuring its shelf-life.

Experimental Protocol: Accelerated Stability Testing

This protocol provides a framework for assessing the stability of **trans-2-Octen-1-yl acetate** in a representative product base under accelerated conditions to predict its long-term shelf-life.

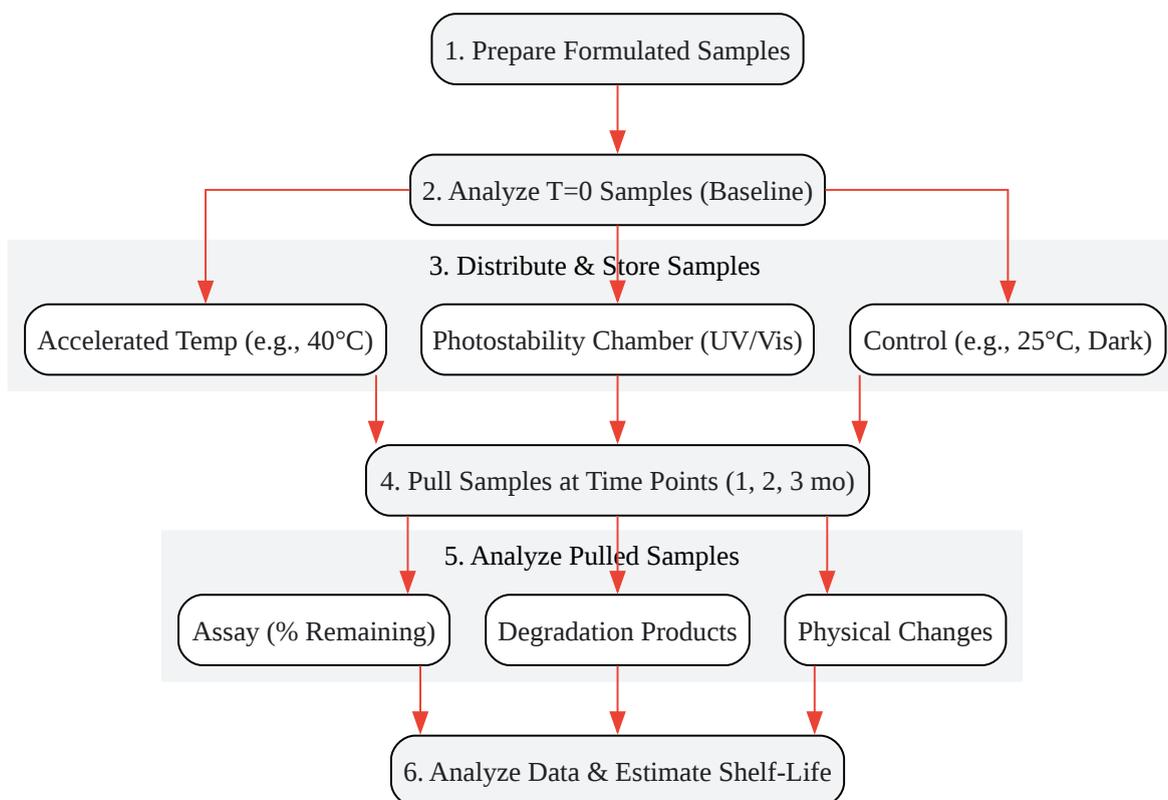
Objective: To evaluate the degradation rate of **trans-2-Octen-1-yl acetate** under stress conditions (heat, light) over time.

Materials:

- **trans-2-Octen-1-yl acetate**
- Product base/matrix (e.g., hydro-alcoholic solution, cream, beverage)
- Stability chambers (temperature/humidity controlled)
- Photostability chamber with controlled UV/Vis light source
- Appropriate sample containers (e.g., glass vials, final product packaging)
- HPLC or GC system for quantification

Methodology:

- **Sample Preparation:** Prepare several batches of the final formulation containing a known concentration of **trans-2-Octen-1-yl acetate**.
- **Initial Analysis (T=0):** Immediately analyze a subset of samples to establish the initial concentration and purity of the analyte. This serves as the baseline.
- **Storage Conditions:** Distribute the remaining samples into different stability chambers:
 - **Accelerated Thermal:** 40 °C / 75% RH (typical for accelerated testing).
 - **Photostability:** Expose samples to a standardized light source (e.g., ICH Q1B option) for a defined period.
 - **Control:** Store samples under recommended long-term conditions (e.g., 25 °C / 60% RH) and protected from light.
- **Time Points:** Pull samples from each chamber at predetermined intervals (e.g., T=0, 1 month, 2 months, 3 months for an accelerated study).
- **Sample Analysis:** At each time point, analyze the samples for:
 - **Assay:** Quantify the remaining percentage of **trans-2-Octen-1-yl acetate** using a validated HPLC or GC method.
 - **Degradation Products:** Use a suitable chromatographic method (e.g., GC-MS) to identify and, if possible, quantify any significant degradation products.
 - **Physical Properties:** Observe any changes in appearance, color, or pH.
 - **Sensory Evaluation:** Conduct olfactory assessments to detect any changes in aroma profile.
- **Data Analysis:** Plot the percentage of remaining **trans-2-Octen-1-yl acetate** versus time for each storage condition. This data can be used to model the degradation kinetics and estimate the product's shelf-life.



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Caption: Workflow for Accelerated Stability Testing.

Conclusion and Formulation Insights

The physicochemical profile of **trans-2-Octen-1-yl acetate** is defined by its high lipophilicity and susceptibility to common degradation pathways for unsaturated esters. For researchers and formulators, this translates into several key considerations:

- **Solvent System Design:** For aqueous-based products, co-solvents (like ethanol), surfactants, or emulsification systems are necessary to achieve a stable and homogenous formulation. In lipid-based or anhydrous organic systems, it exhibits excellent solubility.

- **pH Control:** Maintaining a pH as close to neutral as possible is crucial for minimizing hydrolytic degradation in any formulation containing water.
- **Protection from Environmental Factors:** To ensure stability and preserve the intended sensory profile, formulations should be protected from light through opaque or UV-coated packaging. Storage at controlled room temperature, away from heat sources, is recommended.
- **Oxidative Stability:** For products with a long shelf-life or high exposure to air, the inclusion of an appropriate antioxidant system should be strongly considered.

By understanding these core solubility and stability characteristics and implementing robust testing protocols, developers can effectively harness the desirable sensory properties of **trans-2-Octen-1-yl acetate** to create high-quality, stable, and reliable products.

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